1-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea
描述
This compound features a urea backbone with two distinct substituents:
- Pyrimidine moiety: A 4-(dimethylamino)-6-methylpyrimidin-2-yl group, contributing basicity and steric bulk.
- Aromatic substituent: A 2-fluorophenyl group, introducing electron-withdrawing effects.
Its molecular formula is C₁₇H₂₁FN₆O (assuming structural similarity to ’s analog with a 4-methoxy-2-methylphenyl group, adjusted for fluorine substitution). The dimethylamino group enhances solubility, while the 2-fluorophenyl group may optimize receptor binding via dipole interactions .
属性
IUPAC Name |
1-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN5O/c1-10-8-14(21(2)3)20-13(18-10)9-17-15(22)19-12-7-5-4-6-11(12)16/h4-8H,9H2,1-3H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOWZWOZJLJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)NC2=CC=CC=C2F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogs from Pyrimidinyl Biphenylurea Series ()
Key analogs include:
| Compound ID | Substituent on Urea (Position) | Pyrimidine Substituents | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 8h | 3-Fluorophenyl | 4-(Dimethylamino) | 116–119 | Meta-fluorine reduces steric hindrance compared to ortho-substitution. |
| 8e | 4-Fluorophenyl | 4-(Dimethylamino) | 202–205 | Para-fluorine may enhance electronic effects but reduce target selectivity. |
| 8i | 4-Trifluoromethylphenyl | 4-(Pyrrolidinyl) | N/A | Pyrrolidinyl increases lipophilicity; trifluoromethyl enhances metabolic stability. |
| Target | 2-Fluorophenyl | 4-(Dimethylamino)-6-methyl | N/A | Ortho-fluorine improves steric fit in hydrophobic pockets; methyl enhances pyrimidine stability. |
Key Differences :
- Fluorine Position : The target’s 2-fluorophenyl group creates a distinct electronic and steric profile compared to 3-/4-fluorophenyl analogs (e.g., 8h, 8e). Ortho-substitution may hinder rotation, favoring rigid receptor binding .
- Amino Groups: Dimethylamino (target) vs. pyrrolidinyl (8i) affects solubility; dimethylamino’s lower logP improves aqueous solubility .
Substituent Effects on Pharmacological Activity (Hypothetical)
Comparison with Non-Pyrimidine Ureas ()
- Pyrrolo-triazine Urea () : A pyrrolo[2,1-f][1,2,4]triazine core replaces pyrimidine, offering a larger aromatic system for π-π interactions but higher molecular weight (C₂₃H₁₈F₂N₆O₂ vs. target’s C₁₇H₂₁FN₆O).
- Tetrazole-based Urea () : The tetrazole ring (C₁₅H₁₉FN₆O) introduces acidic protons, altering solubility and ionization state compared to the target’s pyrimidine .
Research Implications
- Cannabinoid Receptor Modulation: If aligned with ’s compounds, the target’s 2-fluorophenyl group may improve selectivity for CB1/CB2 allosteric sites over orthosteric sites.
- SAR Insights : Ortho-substitution on phenyl and methyl on pyrimidine are critical for optimizing binding and pharmacokinetics.
常见问题
Basic Research Questions
What synthetic methodologies are optimal for preparing 1-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-(2-fluorophenyl)urea, and how can purity be ensured?
Answer:
- Synthetic Route: The compound can be synthesized via a multi-step process:
- Pyrimidine Core Formation: React 4-(dimethylamino)-6-methylpyrimidin-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group at the 2-position .
- Urea Linkage: Couple the pyrimidine intermediate with 2-fluorophenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to form the urea bond. Use triethylamine as a catalyst to neutralize HCl byproducts .
- Purification: Employ Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H NMR (e.g., urea NH protons at δ 8.2–8.5 ppm) .
How is the molecular structure of this compound validated, and what analytical techniques are critical?
Answer:
- Nuclear Magnetic Resonance (NMR):
- H NMR identifies aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), pyrimidine protons (δ 6.5–7.0 ppm), and urea NH signals (δ 8.2–8.5 ppm) .
- C NMR confirms carbonyl (δ 155–160 ppm) and pyrimidine quaternary carbons .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 344.162) .
- X-ray Crystallography: Optional for absolute configuration determination, though challenging due to crystallization difficulties .
What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., FGFR1, EGFR) using ADP-Glo™ or fluorescence-based assays. IC values <1 μM suggest high potency .
- Antiproliferative Activity: Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Compare results to controls like doxorubicin .
- Solubility: Use shake-flask method in PBS (pH 7.4) with HPLC quantification. Low solubility (<10 μM) may necessitate formulation optimization .
How are physicochemical properties like logP and solubility determined experimentally?
Answer:
- logP (Lipophilicity): Measure via shake-flask partitioning between octanol and water, followed by HPLC analysis .
- Aqueous Solubility: Use equilibrium solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) with UV-Vis quantification .
- Thermal Stability: Perform differential scanning calorimetry (DSC) to assess melting points (e.g., 200–205°C) and degradation thresholds .
Advanced Research Questions
What is the hypothesized mechanism of action, and how can target engagement be confirmed?
Answer:
- Target Identification: Use kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify primary targets (e.g., FGFR, EGFR) .
- Binding Affinity: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify K values. Sub-nanomolar K indicates strong binding .
- Cellular Pathway Analysis: Western blotting for phosphorylation status of downstream targets (e.g., ERK1/2, AKT) after compound treatment .
How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
Answer:
- SAR Insights:
- Fluorine Substituents: The 2-fluorophenyl group enhances metabolic stability and π-stacking with kinase hinge regions, improving potency over non-halogenated analogs .
- Pyrimidine Substitutions: Dimethylamino groups at the 4-position increase solubility and hydrogen-bonding with catalytic lysine residues (e.g., FGFR1 Lys514) .
- Experimental Approach: Synthesize analogs (e.g., 3-fluorophenyl, 4-chlorophenyl) and compare IC values in kinase assays .
How can contradictory data on anticancer efficacy across cell lines be resolved?
Answer:
- Hypothesis Testing:
- Cell Line Variability: Differences in FGFR/EGFR expression (validate via qPCR/Western blot) .
- Metabolic Differences: Assess CYP450-mediated metabolism using liver microsomes .
- Experimental Design:
- Use isogenic cell lines with engineered FGFR overexpression or knockdown.
- Perform pharmacokinetic studies (e.g., plasma stability, protein binding) to correlate in vitro vs. in vivo efficacy .
What strategies mitigate off-target effects in kinase inhibition?
Answer:
- Selectivity Profiling: Conduct broad-panel kinase assays (≥100 kinases) to identify off-target hits (e.g., VEGFR2, PDGFR) .
- Computational Docking: Use Schrödinger Suite or AutoDock to optimize binding pose specificity. Minimize interactions with non-target ATP pockets .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to reduce off-target exposure .
How can computational modeling predict metabolic hotspots?
Answer:
- In Silico Tools:
- CYP450 Metabolism: Use StarDrop or MetaPrint2D to identify vulnerable sites (e.g., dimethylamino group demethylation) .
- Metabolite Prediction: ADMET Predictor™ simulates Phase I/II metabolites (e.g., glucuronidation of urea NH) .
- Validation: Incubate with human liver microsomes (HLM) and analyze via LC-MS/MS .
What in vitro models assess metabolic stability and drug-drug interaction risks?
Answer:
- Metabolic Stability: HLM incubations with NADPH cofactor; calculate intrinsic clearance (Cl) .
- CYP Inhibition: Fluorescent-based assays (e.g., CYP3A4, CYP2D6) to determine IC values. >50% inhibition at 10 μM indicates high risk .
- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) and LC-MS detection of adducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
